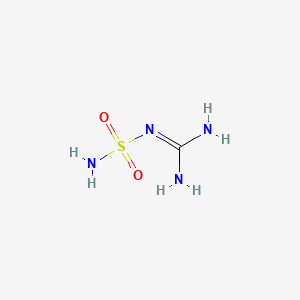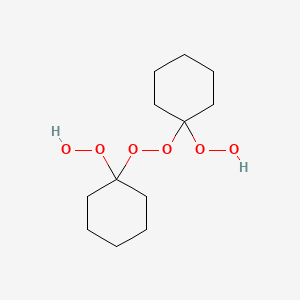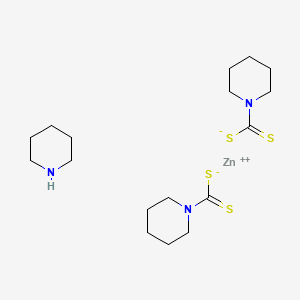
(Piperidine)bis(piperidine-1-carbodithioato-S,S')zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc is a coordination compound that features zinc coordinated with piperidine-1-carbodithioate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc typically involves the reaction of zinc salts with piperidine-1-carbodithioate ligands. One common method is to dissolve zinc chloride in an appropriate solvent, such as ethanol, and then add piperidine-1-carbodithioate under stirring conditions. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by filtration, washing, and drying to obtain the final product.
Types of Reactions:
Oxidation: (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc can undergo oxidation reactions, where the sulfur atoms in the carbodithioate ligands are oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in substitution reactions where the piperidine ligands are replaced by other ligands, such as phosphines or amines.
Coordination: It can form coordination complexes with other metal ions, leading to the formation of heterometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as triphenylphosphine or other amines can be used under mild heating conditions.
Coordination: Metal salts like copper chloride or nickel nitrate can be used in coordination reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: New coordination compounds with different ligands.
Coordination: Heterometallic complexes.
Scientific Research Applications
(Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and nanomaterials.
Mechanism of Action
The mechanism of action of (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc involves its ability to coordinate with various substrates through its zinc center and carbodithioate ligands. This coordination can facilitate catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Bis(piperidine-1-carbodithioato-S,S’)zinc: Similar structure but without the additional piperidine ligands.
Oxidobis(piperidine-1-carbodithioato-S,S’)vanadium(IV): Contains vanadium instead of zinc and exhibits different oxidation states and reactivity.
(Piperidine-1-carbodithioato-S,S’)bis(triphenylphosphine)gold(I): Contains gold and triphenylphosphine ligands, showing different coordination chemistry.
Uniqueness: (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc is unique due to its specific coordination environment and the presence of both piperidine and carbodithioate ligands. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and materials science.
Properties
CAS No. |
68975-85-9 |
|---|---|
Molecular Formula |
C17H31N3S4Zn |
Molecular Weight |
471.1 g/mol |
IUPAC Name |
zinc;piperidine;piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.C5H11N.Zn/c2*8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1;/h2*1-5H2,(H,8,9);6H,1-5H2;/q;;;+2/p-2 |
InChI Key |
LBBKEFAFNBSZAB-UHFFFAOYSA-L |
Canonical SMILES |
C1CCNCC1.C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


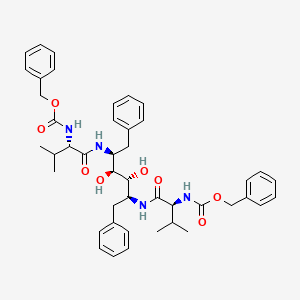
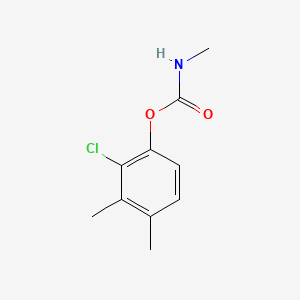
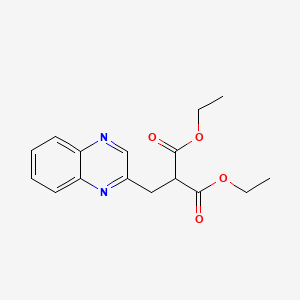




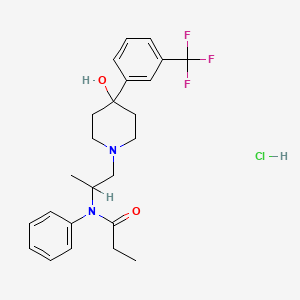
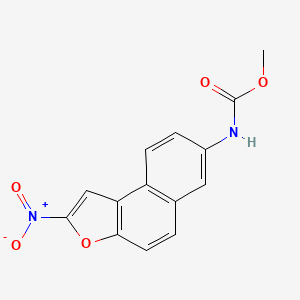
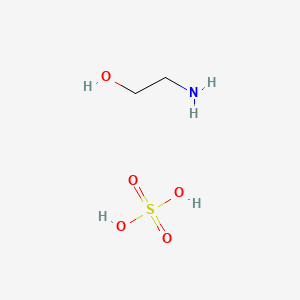
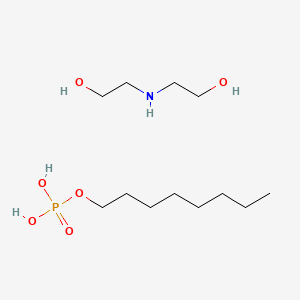
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
